METHYL 2-{4-[(BENZYLAMINO)SULFONYL]-2-METHYLPHENOXY}ACETATE
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Overview
Description
Methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate is an organic compound with a complex structure that includes a benzylamino group, a sulfonyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(benzylamino)sulfonyl]-2-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzylamino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[(methylamino)sulfonyl]-2-methylphenoxy}acetate: Similar structure but with a methylamino group instead of a benzylamino group.
Methyl 2-{4-[(benzylamino)sulfonyl]-2-ethylphenoxy}acetate: Similar structure but with an ethyl group instead of a methyl group on the phenoxy moiety.
Uniqueness
Methyl 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetate is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents. This uniqueness can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-12-17(19)22-2)24(20,21)18-11-14-6-4-3-5-7-14/h3-10,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBSBFZCSZRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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